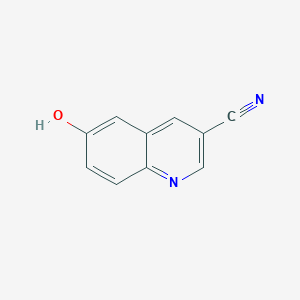

6-Hydroxy-3-quinolinecarbonitrile

Beschreibung

6-Hydroxy-3-quinolinecarbonitrile is a quinoline derivative characterized by a hydroxyl (-OH) group at the 6-position and a cyano (-CN) group at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization.

The molecular formula of 6-hydroxy-3-quinolinecarbonitrile is inferred to be C₁₀H₆N₂O, with a molecular weight of 170.17 g/mol. Its structural analogs exhibit significant biological activities, including kinase inhibition and antiproliferative effects, as demonstrated in studies of similar quinolinecarbonitriles .

Eigenschaften

CAS-Nummer |

13669-59-5 |

|---|---|

Molekularformel |

C10H6N2O |

Molekulargewicht |

170.17 g/mol |

IUPAC-Name |

6-hydroxyquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-5-7-3-8-4-9(13)1-2-10(8)12-6-7/h1-4,6,13H |

InChI-Schlüssel |

FTJUASCRKDSIKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=C(C=C2C=C1O)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-quinolinecarbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions, followed by oxidation to yield the desired product. Another method includes the reaction of 2-cyanoaniline with diethyl malonate in the presence of a base, followed by cyclization and oxidation .

Industrial Production Methods: Industrial production of 6-Hydroxy-3-quinolinecarbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as heteropolyacids and transition metals may be employed to enhance the efficiency of the reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Hydroxy-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles are employed under various conditions

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-3-quinolinecarbonitrile has a wide range of applications in scientific research:

Biology: It serves as a fluorescent probe for detecting enzyme activity and as a potential therapeutic agent due to its biological activity

Medicine: The compound exhibits antimicrobial, anticancer, and antiviral properties, making it a candidate for drug development

Industry: It is used in the production of dyes, pigments, and other functional materials

Wirkmechanismus

The mechanism of action of 6-Hydroxy-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Quinolinecarbonitriles

The following table summarizes key structural analogs of 6-hydroxy-3-quinolinecarbonitrile, highlighting differences in substituents, molecular properties, and biological activities:

Key Findings:

SKI-606 () leverages an anilino group for dual kinase inhibition. Hydroxyl vs. Amino Groups: While 6-hydroxy-3-quinolinecarbonitrile lacks direct activity data, its 6-amino analog () shows reactivity in forming Schiff bases, suggesting utility in prodrug design.

Structural Complexity and Therapeutic Efficacy :

- Complex derivatives like MKI-833 () demonstrate that extended substituents (e.g., piperidinyl and imidazolyl groups) improve target specificity and pharmacokinetics in oncology.

Synthetic Accessibility: Simpler derivatives (e.g., 2-chloro-6-methylquinoline-3-carbonitrile) are synthesized in fewer steps, making them cost-effective for biochemical screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.